molecular formula C13H19BrN4O B14164714 6-Bromo-2-heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 34374-71-5

6-Bromo-2-heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B14164714
CAS No.: 34374-71-5
M. Wt: 327.22 g/mol
InChI Key: ITIVFJIAYUOCOX-UHFFFAOYSA-N
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Description

6-Bromo-2-heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom, a heptyl chain, and a methyl group attached to a triazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, yielding the desired product in good-to-excellent yields within a short reaction time . The reaction conditions generally include a temperature of 140°C and a reaction time of approximately 3 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the microwave-mediated synthesis approach offers a scalable and efficient route that could be adapted for larger-scale production. The use of microwave irradiation enhances reaction rates and product yields, making it a viable option for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

6-Bromo-2-heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activities, such as enzyme inhibition, are of interest for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical properties make it useful in the development of materials with specific functionalities.

Mechanism of Action

The mechanism of action of 6-Bromo-2-heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unique due to its heptyl chain and the specific positioning of the bromine and methyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

34374-71-5

Molecular Formula

C13H19BrN4O

Molecular Weight

327.22 g/mol

IUPAC Name

6-bromo-2-heptyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C13H19BrN4O/c1-3-4-5-6-7-8-10-16-13-15-9(2)11(14)12(19)18(13)17-10/h3-8H2,1-2H3,(H,15,16,17)

InChI Key

ITIVFJIAYUOCOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=NC2=NC(=C(C(=O)N2N1)Br)C

solubility

33.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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